3-Bromo-4,5-difluorobenzeneboronic acid
Description
3-Bromo-4,5-difluorobenzeneboronic acid is a halogenated aromatic boronic acid derivative characterized by a benzene ring substituted with bromine at position 3 and fluorine atoms at positions 4 and 5, along with a boronic acid (-B(OH)₂) functional group. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in organic synthesis for constructing biaryl and heteroaryl structures. The bromine and fluorine substituents confer unique electronic and steric properties, enhancing its reactivity and selectivity in catalytic coupling processes.
Properties
IUPAC Name |
(3-bromo-4,5-difluorophenyl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BBrF2O2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,11-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMOPZNDZAMTSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Br)F)F)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BBrF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Lithiation-Borylation Strategy
The lithiation-borylation approach is the most widely reported method for synthesizing halogenated arylboronic acids. For this compound, this involves:
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Lithiation : Treatment of 1-bromo-2,3-difluorobenzene with a strong lithium base (e.g., n-butyllithium) at –78°C in anhydrous tetrahydrofuran (THF). This generates a lithium intermediate at the position para to the bromine atom.
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Borylation : Quenching the lithium intermediate with triisopropyl borate introduces the boronic acid group.
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Hydrolysis : Acidic workup (e.g., 1N HCl) yields the final boronic acid.
Critical Parameters :
Stepwise Synthesis from 1-Bromo-3,4-difluorobenzene
A patent by CN103951688A details a analogous route for 3,5-difluoro-4-methylphenylboronic acid, adaptable to the target compound:
Reaction Scheme :
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Sulfonylation : Protect hydroxyl groups in precursors (if present) to direct lithiation.
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Lithiation : React 1-bromo-3,4-difluorobenzene with n-butyllithium (–78°C, THF).
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Borylation : Add triisopropyl borate, followed by hydrolysis (pH 5–6 with HCl).
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Purification : Extract with ethyl acetate, concentrate via rotary evaporation, and recrystallize with n-hexane.
Alternative Halogen Exchange Methods
EP0812847B1 describes bromine retention during lithiation, critical for preserving the 3-bromo substituent. Key steps include:
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Using 1-bromo-4-fluorobenzene as a starting material.
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Avoiding impure dibromo intermediates (e.g., 2,4-dibromofluorobenzene), which complicate purification.
Analysis of Synthetic Routes
Reaction Conditions and Optimization
Key Observations :
Purification Challenges
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Recrystallization : n-Hexane rinsing removes residual THF and lithium salts, enhancing purity to >98%.
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Chromatography : Avoided in industrial settings due to scalability issues; extraction preferred.
Comparison with Analogous Compounds
3-Bromo-4,5-difluoro vs. 5-Bromo-2-fluorobenzeneboronic Acid
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Electronic Effects : The 4,5-difluoro substituents increase electrophilicity at the boronic acid site, accelerating Suzuki couplings compared to mono-fluoro analogs.
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Steric Hindrance : Adjacent fluorine atoms slightly hinder transmetalation but improve stability.
Industrial-Scale Production
Scalability of Lithiation-Borylation
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Batch Reactors : Automated systems maintain –78°C via dry ice/acetone baths.
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Cost Analysis : Raw material costs dominate (n-BuLi: ~$200/mol; triisopropyl borate: ~$150/mol).
Challenges and Mitigation Strategies
Halogen Scrambling
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4,5-difluorobenzeneboronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It is widely used in Suzuki–Miyaura coupling reactions to form biaryl compounds by reacting with aryl halides in the presence of a palladium catalyst.
Oxidation and Reduction Reactions: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Brominating Agents: Such as N-bromosuccinimide (NBS) for introducing bromine atoms.
Solvents: Dichloromethane, tetrahydrofuran (THF), and ethanol are commonly used solvents.
Major Products
Biaryl Compounds: Formed through Suzuki–Miyaura coupling reactions.
Boronic Esters: Formed through oxidation of the boronic acid group.
Scientific Research Applications
Organic Synthesis
3-Bromo-4,5-difluorobenzeneboronic acid is primarily used as a reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is crucial for forming biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals. The presence of both bromine and fluorine enhances the electrophilicity of the aryl group, facilitating more efficient coupling reactions.
Pharmaceutical Development
The compound is utilized in the synthesis of biologically active molecules. For instance, it plays a role in developing potential drug candidates by enabling the formation of complex molecular architectures that can interact with biological targets effectively.
Material Science
In material science, this compound is employed to synthesize advanced materials such as polymers and electronic components. The fluorinated nature of the compound often imparts desirable properties like increased thermal stability and chemical resistance.
Suzuki-Miyaura Cross-Coupling
The mechanism involves:
- Transmetalation : The boronic acid reacts with an aryl halide in the presence of a palladium catalyst.
- Formation of Biaryl Compounds : This reaction results in the formation of biaryl compounds that are pivotal in various applications.
Typical Reaction Conditions :
- Catalysts : Palladium-based catalysts (e.g., Pd(PPh3)4).
- Bases : Potassium carbonate or sodium hydroxide.
- Solvents : Commonly used solvents include toluene or ethanol under inert conditions (nitrogen or argon) at elevated temperatures (50-100°C) .
Synthesis of Fluorinated Biaryls
A study demonstrated the use of this compound in synthesizing fluorinated biaryl derivatives via Suzuki cross-coupling with various aryl halides. This method showcased improved yields due to the enhanced reactivity provided by the fluorine atoms .
Development of Antibacterial Agents
Research involving oxazolidinone derivatives highlighted how modifications using this compound led to compounds with significant antibacterial activity against resistant strains of bacteria . This underscores its potential role in pharmaceutical applications targeting infectious diseases.
Data Table: Summary of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Organic Synthesis | Used in Suzuki-Miyaura cross-coupling reactions | Efficient biaryl formation |
| Pharmaceutical Development | Synthesis of drug candidates | Enhanced biological activity |
| Material Science | Production of polymers and electronic materials | Improved thermal stability |
Mechanism of Action
The mechanism of action of 3-Bromo-4,5-difluorobenzeneboronic acid in chemical reactions involves the formation of a palladium complex with the boronic acid group. This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired biaryl product . The presence of bromine and fluorine atoms on the benzene ring can influence the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-Bromo-4,5-difluorobenzeneboronic acid with structurally or functionally related compounds, emphasizing substituent effects, reactivity, and applications.
3-Bromo-4,5-difluorobenzoic Acid (C₇H₃BrF₂O₂)
- Structural Differences : Replaces the boronic acid group with a carboxylic acid (-COOH).
- Reactivity : Lacks the boronic acid’s ability to participate in cross-coupling reactions. Instead, it serves as a building block for pharmaceuticals or agrochemicals via carboxylate-mediated derivatization.
- Physical Properties : Melting point >266°C , higher than many boronic acids due to strong hydrogen bonding in the carboxylic acid group.
- Applications: Limited to acid-catalyzed reactions or as a precursor for esters/amides.
(3-Bromo-4,5-dimethylphenyl)boronic Acid
- Structural Differences : Substitutes fluorine atoms with methyl (-CH₃) groups.
- Electronic Effects : Methyl groups are electron-donating, reducing the ring’s electrophilicity compared to the electron-withdrawing fluorine in the target compound.
- Applications : Less reactive in Suzuki couplings but may offer selectivity in sterically demanding substrates .
4-Amino-2,5-difluorobenzeneboronic Acid Pinacol Ester
- Structural Differences: Features an amino (-NH₂) group at position 4 and a boronic acid pinacol ester (enhanced stability).
- Reactivity: The amino group increases nucleophilicity, enabling participation in Buchwald-Hartwig amination or as a directing group. The ester form improves stability during storage but requires hydrolysis for active boronic acid use .
- Applications : Dual functionality for sequential cross-coupling and amination reactions.
3-Bromo-4,5-dihydroxybenzaldehyde
- Structural Differences : Replaces fluorine and boronic acid with hydroxyl (-OH) and aldehyde (-CHO) groups.
- Biological Activity: Demonstrated potent inhibitory effects against Pseudomonas aeruginosa FabZ enzyme (Ki = 430.74 µM) due to hydroxyl groups enabling hydrogen bonding with target proteins .
- Applications : Explored as an antimicrobial agent rather than a synthetic intermediate.
Comparative Data Table
Key Findings and Implications
- Electron-Withdrawing Effects : Fluorine and bromine in this compound enhance electrophilicity, favoring oxidative addition in palladium-catalyzed couplings compared to methyl- or methoxy-substituted analogs.
- Safety Considerations : Halogenated aromatics often exhibit hazards such as skin/eye irritation (H315, H319) , necessitating stringent handling protocols.
Biological Activity
3-Bromo-4,5-difluorobenzeneboronic acid is a member of the boronic acid family, which has gained significant attention in medicinal chemistry due to its versatile applications in drug development and organic synthesis. This compound exhibits unique structural characteristics that influence its biological activity, particularly in the context of enzyme inhibition and the development of therapeutics.
Chemical Structure and Properties
- Molecular Formula : C6H4BBrF2O2
- Molecular Weight : 217.91 g/mol
- Functional Groups : Boronic acid group, bromine atom, and two fluorine atoms attached to the benzene ring.
The presence of both bromine and fluorine enhances the compound's reactivity and selectivity in various chemical reactions, including Suzuki-Miyaura coupling, which is pivotal for synthesizing complex organic molecules.
The biological activity of this compound primarily stems from its ability to form boronate esters. In enzyme inhibition, it can interact with specific targets by forming reversible covalent bonds, which can disrupt enzymatic functions critical for various biological processes.
Key Mechanisms:
- Enzyme Inhibition : The compound acts as a competitive inhibitor for certain enzymes by mimicking substrate structures.
- Target Specificity : Its unique halogen substitutions allow for selective binding to active sites on enzymes, enhancing its efficacy as an inhibitor.
Biological Activity and Applications
Research indicates that this compound has potential applications in several biological contexts:
Enzyme Inhibition
- Case Study : In a study investigating enzyme inhibitors for cancer treatment, compounds similar to this compound demonstrated significant inhibitory effects on proteasome activity, leading to apoptosis in cancer cells .
Antimicrobial Activity
- Research Findings : Boronic acids have been shown to possess antimicrobial properties. For instance, studies revealed that derivatives of boronic acids could inhibit the growth of Gram-negative bacteria by disrupting quorum sensing mechanisms .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other related compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C6H4BBrF2O2 | Enzyme inhibitor; potential anticancer agent |
| 4-Bromo-2,3-difluorophenylboronic acid | C6H4BBrF2O2 | Used in organic synthesis; enzyme inhibition |
| 2-Bromo-5,6-difluorophenylboronic acid | C12H14BBrF2O2 | Antimicrobial properties; cross-coupling agent |
Q & A
Q. What are the recommended storage conditions for 3-bromo-4,5-difluorobenzeneboronic acid to ensure stability?
Boronic acids with halogen substituents, such as bromo and fluoro groups, are typically moisture-sensitive and prone to protodeboronation. Storage at 0–6°C under inert atmospheres (e.g., argon) is advised to minimize degradation, as seen with structurally similar phenylboronic acids like 4-bromo-2-fluorophenylboronic acid . Use vacuum-sealed containers or desiccants to reduce hydrolysis.
Q. What synthetic routes are commonly employed to prepare this compound?
Synthesis likely involves Miyaura borylation or halogen-metal exchange followed by quenching with a boronate ester. For example, starting from 3-bromo-4,5-difluorobromobenzene, a lithium-halogen exchange with n-BuLi followed by reaction with triisopropyl borate would yield the boronic acid. Similar methods are used for 3-bromo-4-methylphenylboronic acid . Optimize reaction temperatures (<-78°C) to prevent side reactions from competing substituents (e.g., fluorine’s electron-withdrawing effects) .
Q. How can the purity of this compound be validated, and what analytical techniques are critical?
High-performance liquid chromatography (HPLC) with UV detection (>97% purity threshold) and ¹H/¹³C NMR are essential. Fluorine substituents may split signals, requiring high-resolution NMR (e.g., 500 MHz) to confirm regiochemistry. Compare spectra with analogous compounds like 3-bromo-5-fluoro-2-methoxyphenylboronic acid . Mass spectrometry (HRMS) can verify molecular ion peaks (e.g., [M+H]+ for C₆H₃BBrF₂O₂).
Advanced Research Questions
Q. How do the electronic effects of bromo and difluoro substituents influence Suzuki-Miyaura cross-coupling reactivity?
The bromo group acts as a leaving site, while fluorine withdraws electron density, polarizing the C–Br bond and accelerating oxidative addition with Pd catalysts. However, steric hindrance from adjacent fluorines may reduce coupling efficiency. Compare with 4-bromo-2,5-difluorobenzoic acid, where fluorine’s meta-directing nature affects regioselectivity . Optimize with Pd(PPh₃)₄ in THF/water (3:1) at 80°C, monitoring by TLC.
Q. What strategies mitigate protodeboronation during cross-coupling reactions with this substrate?
Protodeboronation is exacerbated by protic solvents and elevated temperatures. Use anhydrous conditions (e.g., DMF or toluene) and additives like K₂CO₃ to stabilize the boronate intermediate. A study on 3-bromo-5-fluoro-4-hydroxybenzaldehyde demonstrated that chelating agents (e.g., 18-crown-6) improve boronic acid stability . Pre-forming the trifluoroborate salt (K[ArBF₃]) may also enhance stability .
Q. How can contradictory reactivity data in cross-coupling studies be resolved?
Contradictions often arise from competing pathways (e.g., homocoupling vs. heterocoupling). Perform control experiments :
- Test coupling with Pd-free conditions to rule out radical pathways.
- Use deuterated solvents to assess kinetic isotope effects.
- Compare yields with/without ligands (e.g., SPhos vs. XPhos). For example, 3-bromo-4,5-difluorobenzaldehyde’s reactivity under Suzuki conditions showed ligand-dependent selectivity . Computational modeling (DFT) of transition states can clarify electronic effects .
Q. What are the challenges in achieving regioselective functionalization of this compound?
The bromo group is the primary reactive site, but fluorines may direct electrophilic attacks. For example, in SNAr reactions, fluorines activate specific positions. Use directing groups (e.g., boronic esters) to enhance selectivity. A study on 2-amino-4-bromo-3,5-difluorobenzoic acid showed that amino groups direct substitution to the para-bromo position . For further derivatization, consider protecting the boronic acid as a pinacol ester .
Methodological Recommendations
- Suzuki Coupling Optimization : Screen Pd catalysts (e.g., Pd(dba)₂) and bases (Cs₂CO₃ vs. K₃PO₄) in solvent systems like dioxane/water.
- Stability Assays : Monitor degradation via ¹¹B NMR to detect boroxine formation.
- Controlled Atmosphere Handling : Use gloveboxes for air-sensitive reactions, as seen in protocols for 3-bromo-4-methylphenylboronic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
